molecular formula C10H16ClNO B2786448 (2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride CAS No. 2408965-13-7

(2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride

Cat. No.: B2786448
CAS No.: 2408965-13-7
M. Wt: 201.69
InChI Key: SVWZEGRBXCWWAE-UHFFFAOYSA-N
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Description

(2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group, a methoxy group, and a methanamine group attached to a phenyl ring, along with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride typically involves the reaction of 2-ethyl-4-methoxybenzaldehyde with an amine source under specific conditions. One common method includes the use of reductive amination, where the aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially exerting antidepressant or anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethyl-4-methoxyphenyl)methanamine;hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research .

Properties

IUPAC Name

(2-ethyl-4-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-8-6-10(12-2)5-4-9(8)7-11;/h4-6H,3,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWZEGRBXCWWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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